

Spectroscopic Characterization of 2-Ethylbenzofuran-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethylbenzofuran-6-amine**

Cat. No.: **B2405383**

[Get Quote](#)

This guide provides a detailed technical overview of the predicted spectroscopic data for **2-Ethylbenzofuran-6-amine**, a molecule of interest in medicinal chemistry and materials science. As experimental data for this specific compound is not readily available in public databases, this document serves as a comprehensive, theory-backed reference for researchers, scientists, and drug development professionals. The predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are derived from the analysis of its constituent chemical moieties—the 2-ethylbenzofuran core and the 6-amino substituent—supported by established principles of spectroscopy and data from analogous structures.

Introduction: The Structural Rationale

2-Ethylbenzofuran-6-amine combines the heterocyclic benzofuran scaffold with an ethyl group at the 2-position and an amino group at the 6-position. The benzofuran moiety is a privileged structure in numerous biologically active compounds. The strategic placement of the ethyl and amino groups is expected to modulate the electronic properties and biological activity of the core structure. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this molecule in any synthetic or analytical workflow. This guide aims to provide a robust, predictive dataset to facilitate such endeavors.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for **2-Ethylbenzofuran-6-amine**. These predictions are based on the known spectral characteristics of 2-ethylbenzofuran,

aniline, and related substituted benzofurans.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ^1H and ^{13}C NMR spectra are based on the principle of substituent effects on aromatic systems. The electron-donating amino group at the 6-position is expected to significantly influence the chemical shifts of the aromatic protons and carbons, particularly those at the ortho and para positions relative to it.

Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Predicted Coupling Constants (J, Hz)
~7.30	d	1H	H-4	$J \approx 8.5$ Hz
~6.85	d	1H	H-7	$J \approx 2.0$ Hz
~6.70	dd	1H	H-5	$J \approx 8.5, 2.0$ Hz
~6.35	s	1H	H-3	
~3.70 (broad)	s	2H	-NH ₂	
~2.75	q	2H	-CH ₂ -CH ₃	$J \approx 7.5$ Hz
~1.30	t	3H	-CH ₂ -CH ₃	$J \approx 7.5$ Hz

Predicted ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~160.0	C-2
~155.5	C-7a
~145.0	C-6
~122.0	C-3a
~120.0	C-4
~114.0	C-5
~111.5	C-7
~101.0	C-3
~22.0	-CH ₂ -CH ₃
~12.0	-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

The predicted IR spectrum of **2-Ethylbenzofuran-6-amine** will exhibit characteristic absorption bands corresponding to its key functional groups. The analysis is based on typical frequencies for aromatic amines and substituted benzofurans.[\[1\]](#)[\[2\]](#)

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3350	Medium	N-H asymmetric and symmetric stretching
3050 - 3000	Medium	Aromatic C-H stretching
2970 - 2850	Medium	Aliphatic C-H stretching (ethyl group)
1620 - 1600	Strong	N-H bending (scissoring) and C=C stretching
1580 - 1450	Strong	Aromatic C=C stretching
1335 - 1250	Strong	Aromatic C-N stretching
~1100	Strong	C-O-C stretching (benzofuran)
900 - 675	Strong	Aromatic C-H out-of-plane bending

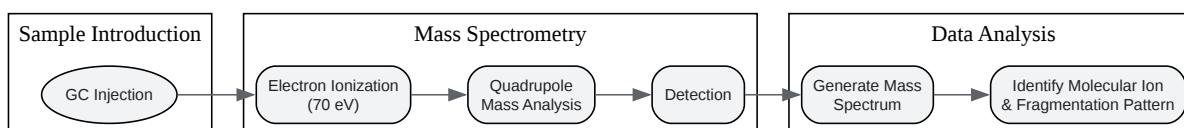
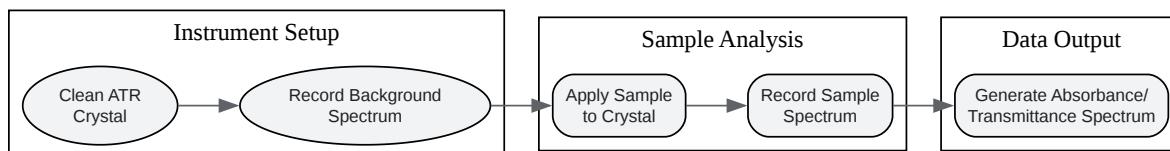
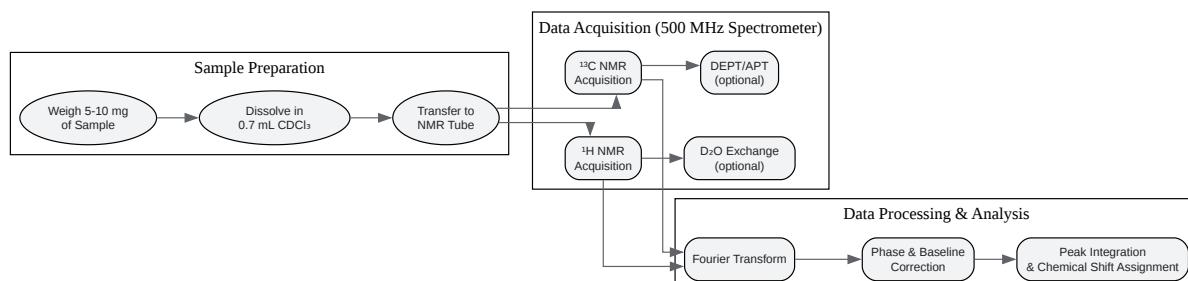
Mass Spectrometry (MS)

The predicted electron ionization (EI) mass spectrum of **2-Ethylbenzofuran-6-amine** is expected to show a prominent molecular ion peak and characteristic fragmentation patterns arising from both the ethylbenzofuran and aniline moieties.

Predicted Mass Spectrometry Data (EI)

m/z	Predicted Identity
161	[M] ⁺ (Molecular Ion)
146	[M - CH ₃] ⁺ (Loss of a methyl radical)
132	[M - C ₂ H ₅] ⁺ (Loss of an ethyl radical)
117	[M - C ₂ H ₅ - NH] ⁺ or [M - CH ₃ - HCN] ⁺
91	Tropylium ion or other C ₇ H ₇ ⁺ isomers

The molecular ion at m/z 161 is expected to be of significant intensity. The base peak is likely to be the fragment resulting from the loss of a methyl radical (m/z 146) via benzylic cleavage, which is a common fragmentation pathway for ethyl-substituted aromatic systems.




Experimental Methodologies: A Self-Validating Approach

To experimentally verify the predicted data, the following protocols are recommended. These methods are designed to be robust and provide high-quality, reproducible data.

NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **2-Ethylbenzofuran-6-amine** in approximately 0.7 mL of deuterated chloroform ($CDCl_3$). The use of a high-purity solvent is crucial to avoid extraneous signals.
- Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 32 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.
 - To confirm the presence of the amine protons, a D_2O exchange experiment can be performed. Add a drop of D_2O to the NMR tube, shake, and re-acquire the spectrum. The $-NH_2$ signal should disappear or significantly diminish.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

- For unambiguous assignment of quaternary carbons and CH/CH₂/CH₃ groups, an Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Ethylbenzofuran-6-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2405383#spectroscopic-data-of-2-ethylbenzofuran-6-amine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com